
4-Ethyl-3-(3-iodophenyl)-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-(3-iodophenyl)-1h-pyrazol-5-amine is a heterocyclic organic compound that contains a pyrazole ring substituted with an ethyl group and an iodophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(3-iodophenyl)-1h-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylacetophenone and 3-iodoaniline.
Formation of Pyrazole Ring: The key step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting 4-ethylacetophenone with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to form the pyrazole ring.
Substitution Reaction: The iodophenyl group is introduced through a substitution reaction using 3-iodoaniline under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and reaction time. Additionally, the use of catalysts and purification techniques such as recrystallization or chromatography may be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-3-(3-iodophenyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the iodophenyl moiety.
Aplicaciones Científicas De Investigación
4-Ethyl-3-(3-iodophenyl)-1h-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-3-(3-iodophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid: This compound shares the iodophenyl and ethyl groups but differs in the core structure.
tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate: Another compound with a similar iodophenyl group but a different heterocyclic core.
Uniqueness
4-Ethyl-3-(3-iodophenyl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H12IN3 |
|---|---|
Peso molecular |
313.14 g/mol |
Nombre IUPAC |
4-ethyl-5-(3-iodophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12IN3/c1-2-9-10(14-15-11(9)13)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H3,13,14,15) |
Clave InChI |
QKYWDANXHJWQFE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NN=C1N)C2=CC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


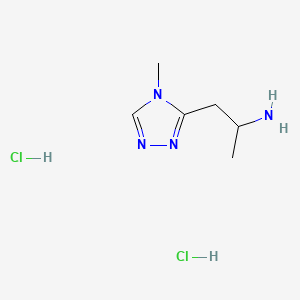
![4-[4-(Propan-2-yl)piperidin-4-yl]morpholine](/img/structure/B13491306.png)
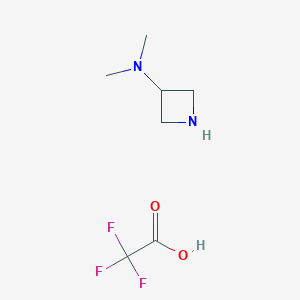
![8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride](/img/structure/B13491317.png)

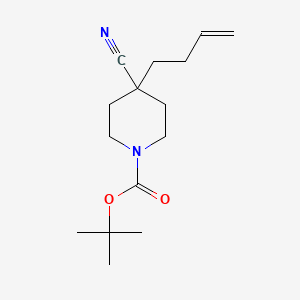

![Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B13491351.png)


imino-lambda6-sulfanone](/img/structure/B13491372.png)
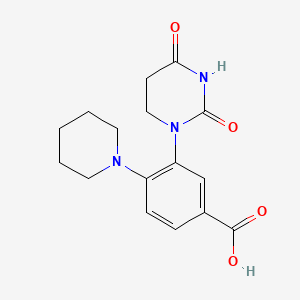
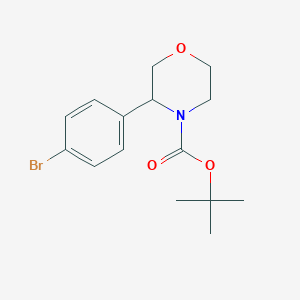
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid](/img/structure/B13491395.png)
